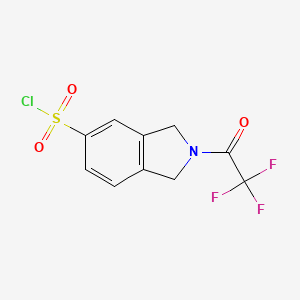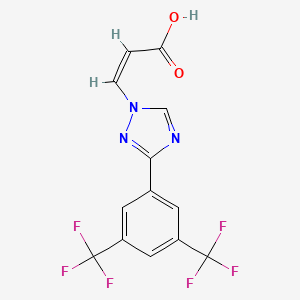
2-Isopropoxy-5-(4-methylpiperazin-1-yl)aniline
Descripción general
Descripción
2-Isopropoxy-5-(4-methylpiperazin-1-yl)aniline is a chemical compound with the molecular formula C14H23N3O and a molecular weight of 249.36 g/mol . It is primarily used for research purposes and is known for its unique structural properties, which include an isopropoxy group and a methylpiperazinyl group attached to an aniline ring .
Métodos De Preparación
The synthesis of 2-Isopropoxy-5-(4-methylpiperazin-1-yl)aniline involves several steps. One common synthetic route includes the reaction of 2-isopropoxyaniline with 4-methylpiperazine under specific conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity .
Análisis De Reacciones Químicas
2-Isopropoxy-5-(4-methylpiperazin-1-yl)aniline undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
2-Isopropoxy-5-(4-methylpiperazin-1-yl)aniline has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Isopropoxy-5-(4-methylpiperazin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may bind to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular targets involved are subjects of ongoing research .
Comparación Con Compuestos Similares
2-Isopropoxy-5-(4-methylpiperazin-1-yl)aniline can be compared with other similar compounds, such as:
2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline: This compound has a similar structure but differs in the position of the substituents on the aniline ring.
2-Isopropoxy-5-methyl-4-(1-methylpiperidin-4-yl)aniline: Another structurally related compound with different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
IUPAC Name |
5-(4-methylpiperazin-1-yl)-2-propan-2-yloxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-11(2)18-14-5-4-12(10-13(14)15)17-8-6-16(3)7-9-17/h4-5,10-11H,6-9,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDAATULUKRKKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)N2CCN(CC2)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane](/img/structure/B6360884.png)

![Silanamine, 1,1,1-trimethyl-N-[3-(trimethoxysilyl)propyl]-N-(trimethylsilyl)-](/img/structure/B6360895.png)
![cis-1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid](/img/structure/B6360903.png)
![2-(3-Bromo-5-trifluoromethylphenyl)[1,3]dioxolane](/img/structure/B6360915.png)


![3-Bromo-6-fluoroimidazo[1,2-b]pyridazine](/img/structure/B6360943.png)

![Ethyl 1,1-difluorospiro[2.5]octane-6-carboxylate](/img/structure/B6360963.png)
